Cas no 887407-82-1 (2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile)
887407-82-1 structure
Product Name:2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
N.o CAS:887407-82-1
MF:C8H11N3
MW:149.193041086197
MDL:MFCD06662323
CID:3060196
PubChem ID:19616592
Update Time:2025-04-21
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
- 887407-82-1
- SCHEMBL14964502
- STK350874
- EN300-230760
- 2-methyl-3-(4-methylpyrazol-1-yl)propanenitrile
- AKOS000313346
- CS-0272231
- BBL040694
-
- MDL: MFCD06662323
- Inchi: 1S/C8H11N3/c1-7(3-9)5-11-6-8(2)4-10-11/h4,6-7H,5H2,1-2H3
- Chave InChI: UNAGNNHUDKZLIR-UHFFFAOYSA-N
- SMILES: N1(C=C(C)C=N1)CC(C#N)C
Propriedades Computadas
- Massa Exacta: 149.095297364Da
- Massa monoisotópica: 149.095297364Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 169
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.8
- Superfície polar topológica: 41.6Ų
Propriedades Experimentais
- Cor/Forma: NA
- Densidade: 1.0±0.1 g/cm3
- Ponto de ebulição: 289.2±23.0 °C at 760 mmHg
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230760-1g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 1g |
$482.0 | 2023-09-15 | ||
| Enamine | EN300-230760-5g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 5g |
$1279.0 | 2023-09-15 | ||
| Enamine | EN300-230760-10g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 10g |
$2274.0 | 2023-09-15 | ||
| Enamine | EN300-230760-0.05g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
| Enamine | EN300-230760-0.1g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 0.1g |
$167.0 | 2024-06-20 | |
| Enamine | EN300-230760-0.25g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 0.25g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-230760-0.5g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 0.5g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-230760-1.0g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 1.0g |
$482.0 | 2024-06-20 | |
| Enamine | EN300-230760-2.5g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 2.5g |
$781.0 | 2024-06-20 | |
| Enamine | EN300-230760-5.0g |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile |
887407-82-1 | 95% | 5.0g |
$1279.0 | 2024-06-20 |
2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Literatura Relacionada
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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